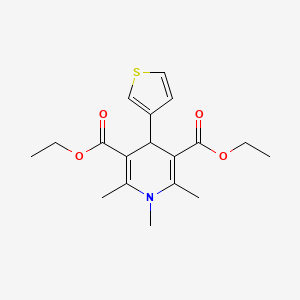
diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DTP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have several interesting biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have antioxidant and anti-inflammatory effects. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its relatively low cost and ease of synthesis. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to have good stability and solubility in a variety of solvents. However, one of the limitations of using diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its relatively low potency compared to other compounds with similar activities. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate also has limited bioavailability, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of more potent derivatives of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate that can be used in a wider range of applications. Another area of interest is the elucidation of the mechanism of action of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which could lead to the development of more targeted therapies. Finally, there is a need for further research on the safety and toxicity of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of diethyl malonate with 3-thiophenecarboxaldehyde and methylmagnesium bromide, followed by the reaction of the resulting compound with methyl iodide. The final product is obtained after acid hydrolysis and recrystallization. This synthesis method has been reported in several scientific publications and has been optimized for yield and purity.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in several areas of scientific research. One of the most promising applications is in the field of neuroscience, where diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have neuroprotective effects. Studies have shown that diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can protect neurons from oxidative stress and prevent neuronal cell death. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential applications in cancer research, where it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
diethyl 1,2,6-trimethyl-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-6-22-17(20)14-11(3)19(5)12(4)15(18(21)23-7-2)16(14)13-8-9-24-10-13/h8-10,16H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFPBEURBHRCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CSC=C2)C(=O)OCC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2,6-Trimethyl-4-thiophen-3-yl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5297854.png)
![N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5297870.png)
![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)
![(4aS*,8aR*)-6-[3-(3-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5297885.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5297890.png)
acetic acid](/img/structure/B5297898.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297907.png)
![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5297930.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5297936.png)
![N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5297943.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B5297947.png)
![2-methyl-5-[1-(2-oxobutanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5297959.png)